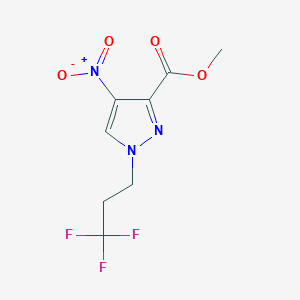

methyl 4-nitro-1-(3,3,3-trifluoropropyl)-1H-pyrazole-3-carboxylate

Description

Properties

IUPAC Name |

methyl 4-nitro-1-(3,3,3-trifluoropropyl)pyrazole-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F3N3O4/c1-18-7(15)6-5(14(16)17)4-13(12-6)3-2-8(9,10)11/h4H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDXQZVPQQHEHQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NN(C=C1[N+](=O)[O-])CCC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F3N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-nitro-1-(3,3,3-trifluoropropyl)-1H-pyrazole-3-carboxylate typically involves the following steps:

Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of hydrazine with a β-diketone or β-keto ester under acidic or basic conditions.

Introduction of the Nitro Group: The nitro group is introduced via nitration, typically using a mixture of concentrated nitric acid and sulfuric acid.

Attachment of the Trifluoropropyl Group: The trifluoropropyl group is introduced through a nucleophilic substitution reaction, often using a trifluoropropyl halide (e.g., trifluoropropyl bromide) in the presence of a base such as potassium carbonate.

Esterification: The final step involves esterification to form the methyl ester, which can be achieved using methanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control of reaction conditions, higher yields, and reduced production costs. Additionally, the use of safer and more environmentally friendly reagents and solvents is prioritized.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The nitro group can undergo reduction to form an amino group under catalytic hydrogenation conditions.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to yield various derivatives.

Substitution: The trifluoropropyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen gas with a palladium on carbon catalyst.

Reduction: Lithium aluminum hydride or catalytic hydrogenation.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Reduction: Amino derivatives.

Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Cannabinoid Receptor Modulation

Recent studies have identified methyl 4-nitro-1-(3,3,3-trifluoropropyl)-1H-pyrazole-3-carboxylate as a potential partial agonist of the CB1 cannabinoid receptor. This compound exhibits a favorable pharmacokinetic profile, showing approximately five-fold higher plasma biodistribution compared to brain distribution. Such properties make it a candidate for treating conditions like metabolic syndromes and pain management without the central nervous system side effects typical of full agonists .

1.2 Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Research indicates that derivatives of pyrazole compounds can inhibit various bacterial and fungal pathogens. In vitro studies have demonstrated efficacy against strains such as Xanthomonas axonopodis and Fusarium solani, suggesting potential applications in agricultural biotechnology for crop protection .

Agricultural Applications

2.1 Plant Growth Regulation

This compound has been studied as a plant growth regulator. It has shown promise in enhancing fruit abscission in crops like oranges, where it acts similarly to ethephon, facilitating the harvesting process by promoting the natural shedding of fruits .

2.2 Herbicide Development

The compound's structural features allow it to interact with specific biochemical pathways in plants, making it a candidate for developing new herbicides aimed at controlling weed growth while minimizing environmental impact .

Material Science Applications

3.1 Synthesis of Functional Materials

In material science, this compound is being explored for the synthesis of novel functional materials due to its unique chemical structure. Its ability to form stable complexes with metals has implications for catalysis and the development of advanced materials with specific electronic or optical properties .

Data Tables

| Application Area | Details |

|---|---|

| Medicinal Chemistry | Partial agonist of CB1 receptor; potential for treating metabolic syndromes and pain management |

| Antimicrobial Activity | Effective against Xanthomonas axonopodis and Fusarium solani; potential agricultural applications |

| Agricultural Use | Enhances fruit abscission; potential herbicide development |

| Material Science | Synthesis of functional materials; metal complexation for catalysis |

Case Study 1: Cannabinoid Receptor Modulation

A study published in August 2023 demonstrated that derivatives similar to this compound could selectively target peripheral cannabinoid receptors while minimizing central nervous system effects. This research opens avenues for safer therapeutic options in pain management .

Case Study 2: Antimicrobial Efficacy

Research conducted on various pyrazole derivatives highlighted the antimicrobial activity of this compound against significant agricultural pathogens. The findings suggest that this compound could be integrated into pest management strategies to enhance crop yield and sustainability .

Mechanism of Action

The mechanism of action of methyl 4-nitro-1-(3,3,3-trifluoropropyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoropropyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Derivatives

Structural and Functional Group Variations

The compound’s distinct features—nitro , trifluoropropyl , and ester groups—contrast with other pyrazole derivatives. Below is a comparative analysis of analogous compounds:

Table 1: Structural and Functional Group Comparison

Key Observations:

Nitro Group vs. Chloro and cyano groups in compounds like 3a and 3d contribute to hydrogen bonding and intermolecular interactions, affecting crystallinity (e.g., higher melting points of 133–183°C) .

Trifluoropropyl vs. Aryl/Trifluoromethyl Groups :

- The 3,3,3-trifluoropropyl chain increases hydrophobicity and metabolic stability compared to aryl groups (e.g., phenyl in 3a ) .

- In contrast, trifluoromethyl groups (e.g., in ’s derivatives) offer similar lipophilicity but shorter chain lengths, altering steric effects .

Ester vs. Carboxamide Groups :

- The methyl ester in the target compound may improve membrane permeability compared to carboxamide-containing derivatives (e.g., 3a ), though it could reduce thermal stability .

Biological Activity

Methyl 4-nitro-1-(3,3,3-trifluoropropyl)-1H-pyrazole-3-carboxylate (CAS No. 1856021-67-4) is a synthetic compound characterized by its unique trifluoropropyl group and pyrazole structure. This compound has garnered attention in various fields of biological research due to its potential pharmacological properties.

- Molecular Formula : C₈H₈F₃N₃O₄

- Molecular Weight : 267.16 g/mol

- Physical State : Yellow solid at room temperature

- Solubility : Insoluble in water but soluble in common organic solvents .

The biological activity of this compound is attributed to its interaction with various biological targets, including enzymes and receptors involved in metabolic pathways. The nitro group and the trifluoropropyl moiety are believed to enhance lipophilicity and biological activity, potentially leading to improved pharmacokinetic profiles.

Biological Activity Overview

Research has indicated that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that derivatives of pyrazole compounds can exhibit antibacterial properties. The presence of the nitro group is often associated with enhanced activity against Gram-positive and Gram-negative bacteria .

- Antineoplastic Properties : Pyrazole derivatives have been studied for their potential anticancer effects. In vitro studies have shown that similar compounds can inhibit the proliferation of cancer cell lines, indicating a possible role in cancer therapy .

- Anti-inflammatory Effects : Some studies have suggested that pyrazole derivatives may possess anti-inflammatory properties, which could be beneficial in treating conditions characterized by inflammation.

Case Studies and Research Findings

A selection of relevant studies highlights the biological activity of this compound:

Q & A

Q. What are optimal reaction conditions for synthesizing methyl 4-nitro-1-(3,3,3-trifluoropropyl)-1H-pyrazole-3-carboxylate?

Methodological Answer: Synthesis typically involves nucleophilic substitution or condensation reactions. For analogous trifluoromethylpyrazole carboxylates, N,N-dimethylacetamide (DMAc) with K₂CO₃ as a base at 80°C for 10 hours achieves efficient alkylation (e.g., introducing 3,3,3-trifluoropropyl groups) . Key steps:

Q. Table 1: Comparative Synthesis Conditions for Trifluoropropyl-Substituted Pyrazoles

| Precursor | Solvent | Base | Temperature | Time | Yield | Reference |

|---|---|---|---|---|---|---|

| 5-Chloro-pyrazole derivative | DMAc | K₂CO₃ | 80°C | 10 h | 75% | |

| Nitropyrazole intermediate | DMF | Cs₂CO₃ | 100°C | 12 h | 68% |

Q. How can researchers address challenges in purifying this compound due to nitro-group instability?

Methodological Answer: Nitro groups are prone to reduction under standard purification conditions. Recommended strategies:

- Avoid hydrogen-containing solvents (e.g., ethanol) during column chromatography; use dichloromethane/hexane mixtures .

- Perform low-temperature recrystallization (e.g., from ethyl acetate at –20°C) to minimize decomposition .

- Confirm purity via HPLC-MS with a C18 column (acetonitrile/water + 0.1% formic acid) to detect nitro-group retention .

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Identify substitution patterns. The trifluoropropyl group shows a triplet (δ 2.8–3.2 ppm) for CH₂CF₃, while the nitro group deshields adjacent protons (δ 8.5–9.0 ppm) .

- IR Spectroscopy : Confirm ester (C=O stretch at ~1700 cm⁻¹) and nitro (asymmetric stretch at ~1520 cm⁻¹) groups .

- LC-HRMS : Use electrospray ionization (ESI+) to verify molecular ion [M+H]⁺ and rule out halogenated impurities .

Advanced Research Questions

Q. How does the electron-withdrawing nitro group influence regioselectivity in further functionalization?

Methodological Answer: The nitro group directs electrophilic substitution to the C5 position of the pyrazole ring due to its meta-directing effect. For example:

- Suzuki coupling : Use Pd(PPh₃)₄ with arylboronic acids in THF/water (3:1) at 80°C to introduce aryl groups at C5 .

- Contradictions : Some studies report competing C4 reactivity under strongly acidic conditions (e.g., HNO₃/H₂SO₄), likely due to protonation altering electronic effects. Validate via DFT calculations (B3LYP/6-31G*) to map charge distribution .

Q. What stability issues arise under varying pH and temperature conditions?

Methodological Answer:

- Thermal Stability : DSC/TGA analysis shows decomposition above 200°C. Store at –20°C under inert gas to prevent ester hydrolysis .

- pH Sensitivity : Hydrolyzes rapidly in alkaline conditions (pH > 10). For biological assays, use buffered solutions (pH 6–8) with <1% DMSO to maintain integrity .

- Light Sensitivity : Nitro groups degrade under UV light. Use amber vials and conduct reactions in dark conditions .

Q. Table 2: Stability Profile in Aqueous Solutions

| Condition | Degradation Rate (t₁/₂) | Major Degradant |

|---|---|---|

| pH 7.4, 25°C | >14 days | None detected |

| pH 9.0, 37°C | 48 hours | Carboxylic acid derivative |

| 0.1 M HCl, 25°C | 7 days | Nitro-reduced amine |

Q. How can computational modeling predict biological activity or metabolic pathways?

Methodological Answer:

- Docking Studies : Use AutoDock Vina to model interactions with cytochrome P450 enzymes (e.g., CYP3A4). The trifluoropropyl group exhibits high hydrophobicity, favoring liver microsomal binding .

- ADMET Prediction : SwissADME predicts moderate BBB permeability (logBB = –0.5) and high plasma protein binding (>90%) due to the trifluoromethyl group .

- Metabolic Pathways : GLORYx simulates nitro reduction to an amine, followed by glucuronidation. Validate with in vitro hepatocyte assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.